Gssflspehqrvqqrkesk kppaklqpr-OH
Description
Properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C141H235N47O41/c1-73(2)62-92(123(213)175-90(42-48-107(150)196)135(225)185-58-22-37-102(185)132(222)176-91(138(228)229)34-21-57-160-141(155)156)177-116(206)79(28-11-15-51-142)164-112(202)76(7)162-130(220)100-35-24-60-187(100)137(227)103-38-25-61-188(103)134(224)89(31-14-18-54-145)174-115(205)81(30-13-17-53-144)168-128(218)97(69-190)181-121(211)87(43-49-109(198)199)170-113(203)80(29-12-16-52-143)165-114(204)82(32-19-55-158-139(151)152)166-117(207)84(39-45-104(147)193)169-119(209)86(41-47-106(149)195)173-133(223)111(75(5)6)184-122(212)83(33-20-56-159-140(153)154)167-118(208)85(40-46-105(148)194)171-126(216)95(65-78-67-157-72-161-78)180-120(210)88(44-50-110(200)201)172-131(221)101-36-23-59-186(101)136(226)99(71-192)183-124(214)93(63-74(3)4)178-125(215)94(64-77-26-9-8-10-27-77)179-129(219)98(70-191)182-127(217)96(68-189)163-108(197)66-146/h8-10,26-27,67,72-76,79-103,111,189-192H,11-25,28-66,68-71,142-146H2,1-7H3,(H2,147,193)(H2,148,194)(H2,149,195)(H2,150,196)(H,157,161)(H,162,220)(H,163,197)(H,164,202)(H,165,204)(H,166,207)(H,167,208)(H,168,218)(H,169,209)(H,170,203)(H,171,216)(H,172,221)(H,173,223)(H,174,205)(H,175,213)(H,176,222)(H,177,206)(H,178,215)(H,179,219)(H,180,210)(H,181,211)(H,182,217)(H,183,214)(H,184,212)(H,198,199)(H,200,201)(H,228,229)(H4,151,152,158)(H4,153,154,159)(H4,155,156,160)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHSOEHUOOAYMY-JTZMCQEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C141H235N47O41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3244.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304853-26-7, 313951-59-6 | |
| Record name | Ghrelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304853267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desacyl ghrelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313951596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Iv. Biological Activities and Endocrine Functions of Gssflspehqrvqqrkesk Kppaklqpr Oh
Influence of Gssflspehqrvqqrkesk kppaklqpr-OH on Gastric Motility and Emptying Mechanisms
This compound exerts inhibitory effects on gastric functions, contrasting with the prokinetic actions of acylated ghrelin. nih.gov Studies in conscious rats have demonstrated that both central (intracerebroventricular) and peripheral (intravenous) administration of des-acyl ghrelin disrupts the fasted motor activity in the antrum of the stomach, though not in the duodenum. nih.gov This suggests a specific inhibitory action on the stomach's motility in the fasted state. nih.gov
Furthermore, research indicates that des-acyl ghrelin can decrease the rate of gastric emptying. nih.gov The mechanisms underlying these effects appear to involve the central nervous system. The inhibitory effects of peripherally administered des-acyl ghrelin on gastric motility were counteracted by a central injection of a corticotropin-releasing factor (CRF) 2 receptor antagonist, implicating the involvement of brain CRF2 receptors in this pathway. nih.gov This suggests that des-acyl ghrelin may cross the blood-brain barrier to exert its influence on gastric function, rather than acting through vagal afferent pathways. nih.gov
Modulation of Energy Homeostasis and Appetitive Regulation by this compound
This compound plays a significant role in the regulation of energy balance and appetite, often opposing the orexigenic effects of acylated ghrelin. nih.gov Several studies have shown that administration of des-acyl ghrelin can decrease food intake. nih.govnih.gov For instance, transgenic mice that overexpress the des-acyl ghrelin gene showed reduced body weight, food intake, and fat mass compared to their non-transgenic counterparts. nih.gov
However, the role of des-acyl ghrelin in appetite regulation is complex. Some studies report that central administration of des-acyl ghrelin can stimulate feeding in ad libitum-fed rodents, an effect mediated through the activation of orexin (B13118510) neurons in the lateral hypothalamic area, independent of the GHSR-1a receptor. oup.comnih.gov This suggests its effects on appetite may be context-dependent, varying with the energy status of the organism and the route of administration. Despite these seemingly contradictory findings, a growing body of evidence points towards des-acyl ghrelin having anorexigenic properties, contributing to the complex hormonal control of hunger and satiety. nih.govkhanacademy.orgyoutube.com
Neuroendocrine Interactions and Central Nervous System Effects of this compound
This compound has significant interactions with the central nervous system, influencing neuroendocrine pathways and exhibiting neuroprotective properties. Unlike acylated ghrelin, its effects are not mediated by the GHSR-1a receptor. nih.gov
Research indicates that des-acyl ghrelin can influence the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. oup.com It has been shown to affect anxiety-like behavior, producing an anxiogenic effect in non-stressed conditions and an anxiolytic effect under stress. oup.com The peptide's influence on the HPA axis may be regulated through brain sites other than the paraventricular nucleus of the hypothalamus (PVN) and potentially involves interaction with corticotropin-releasing hormone (CRH) receptor 2. oup.com
Furthermore, des-acyl ghrelin has demonstrated neuroprotective capabilities. In vitro studies have shown that it can prevent cell death in cultured neurons exposed to oxygen and glucose deprivation, even in the presence of a GHSR antagonist. oup.com Both acylated and des-acylated forms of ghrelin have been found to promote the development and neurogenesis of embryonic spinal cord cells. nih.gov In the context of memory and cognition, des-acyl ghrelin has been shown to inhibit adult hippocampal neurogenesis, contrasting with the memory-enhancing effects of acylated ghrelin. nih.gov This suggests that the ratio of acylated to des-acyl ghrelin could be a critical regulator of cognitive functions. nih.gov
Peripheral Endocrine Signaling Pathways Influenced by this compound
This compound influences several peripheral endocrine signaling pathways, acting independently of the GHSR-1a receptor. Its effects on glucose metabolism are notable, where it often antagonizes the actions of acylated ghrelin. karger.com In primary human hepatocytes, des-acyl ghrelin dose-dependently inhibits glucose release and completely reverses the glucose output induced by acylated ghrelin. oup.com This action occurs in cells where the GHSR-1a receptor gene is not detectable, providing strong evidence for a separate, uncharacterized receptor for des-acyl ghrelin. oup.comkarger.com
The peptide also has effects on pancreatic β-cells, where it has been found to promote cell survival and proliferation while inhibiting apoptosis. royalsocietypublishing.org In adipose tissue, des-acyl ghrelin has been shown to reduce the release of glycerol (B35011) from adipocytes. oup.com It also appears to improve insulin (B600854) sensitivity in peripheral tissues like the liver, muscle, and adipose tissue, and suppresses genes related to lipid metabolism and lipogenesis. royalsocietypublishing.org These findings highlight des-acyl ghrelin's role as a metabolic regulator with potential implications for conditions like diabetes and obesity. oup.comnih.gov
Table 2: Research Findings on Peripheral Effects of this compound
| Tissue/Cell Type | Observed Effect | Implied Function |
|---|---|---|
| Hepatocytes | Inhibits glucose output oup.com | Regulation of hepatic glucose production |
| Pancreatic β-cells | Promotes proliferation, inhibits apoptosis royalsocietypublishing.org | Pancreatic health and insulin regulation |
| Adipocytes | Reduces glycerol release oup.com | Modulation of fat metabolism |
| Cardiomyocytes | Inhibits apoptosis nih.gov | Cardioprotective agent |
| Endothelial cells | Inhibits apoptosis nih.gov | Vascular protection |
| Human Osteoblasts | Promotes proliferation royalsocietypublishing.org | Regulation of bone growth |
V. Molecular Mechanisms of Action for Gssflspehqrvqqrkesk Kppaklqpr Oh
Receptor Binding Characteristics and Specificity of Gssflspehqrvqqrkesk kppaklqpr-OH
No data are available on the receptor binding profile or specificity for the compound this compound. Research has not yet identified its primary molecular targets or its binding affinity and kinetics for any known receptors.
Intracellular Signaling Cascades Activated or Modulated by this compound
Information regarding the intracellular signaling pathways affected by this compound is not available. It is unknown whether this compound activates or inhibits any known signaling cascades, such as those involving protein kinases, G-proteins, or second messengers.
Identification and Characterization of Downstream Effectors of this compound Signaling
There is no information identifying the downstream effectors that are influenced by this compound. The molecular and cellular components that would be modulated by its signaling activity remain uncharacterized.
Cross-talk Between this compound Signaling and Other Physiological Pathways
The potential for interaction or "cross-talk" between the signaling pathway of this compound and other major physiological pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, or others, has not been studied. While cross-talk is a fundamental aspect of cellular signaling, allowing for the integration of various stimuli to produce a coordinated cellular response, the absence of data on the primary pathway of this compound precludes any analysis of such interactions.
Vi. Methodological Approaches in Gssflspehqrvqqrkesk Kppaklqpr Oh Research
In Vitro Models for Studying Gssflspehqrvqqrkesk kppaklqpr-OH Effects
In vitro models are fundamental for the initial characterization of a novel peptide's biological activity in a controlled environment. These models typically involve the use of cultured cells to assess the peptide's direct effects.
Cell-Based Assays: A primary step involves treating various cell lines with the peptide to observe cellular responses. The choice of cell lines depends on the hypothesized function of the peptide. For instance, if an immunomodulatory role is suspected, immune cell lines such as macrophages or lymphocytes would be used. nih.gov
Key parameters often measured in these assays include:
Cell Viability and Proliferation: Assays like MTT or WST-1 are used to determine if the peptide is toxic to cells or if it stimulates cell growth.
Apoptosis and Necrosis: Techniques like flow cytometry with Annexin V and propidium (B1200493) iodide staining can distinguish between different modes of cell death induced by the peptide. technologynetworks.com
Cell Signaling Pathways: Western blotting or ELISA-based assays can detect changes in the phosphorylation state or total levels of key signaling proteins, providing insights into the molecular pathways activated by the peptide.
Membrane Permeability: The ability of a peptide to disrupt cell membranes, a common mechanism for antimicrobial peptides, can be assessed using assays that measure the release of intracellular components like lactate (B86563) dehydrogenase (LDH). nih.gov
Reversible Permeabilization: For peptides that may have intracellular targets, techniques to facilitate their entry into cells are employed. Reversible permeabilization kits can be adapted for specific peptide-based protocols to study their function within the cellular environment. nih.gov
Example of In Vitro Experimental Design: A study investigating a new synthetic peptide might involve the following steps:
Synthesize and purify the peptide.
Select relevant cell lines (e.g., cancer cell lines, primary neurons, immune cells).
Treat cells with a range of peptide concentrations.
Perform assays to measure cell viability, apoptosis, and specific cellular functions (e.g., cytokine secretion, neurite outgrowth).
In Vivo Animal Models for Investigating this compound Physiology and Pathophysiology
Animal models are indispensable for understanding the physiological and pathophysiological roles of a peptide in a whole organism. These models allow for the assessment of a peptide's effects on complex biological systems and its potential as a therapeutic agent. frontiersin.org
Commonly Used Animal Models in Peptide Research:
Rodent Models (Mice and Rats): These are the most common models due to their genetic tractability, relatively short lifespan, and well-characterized physiology. They are used to study a wide range of conditions, including metabolic diseases, cancer, and neurological disorders. theliberal.ie
Genetically Engineered Models: Transgenic and knockout animal models are particularly valuable for studying the function of specific peptides and their receptors. nih.gov For example, a knockout mouse lacking the receptor for a particular peptide can help to confirm the peptide's mechanism of action.
Investigative Approaches in Animal Models:
Pharmacokinetic Studies: These studies determine how the peptide is absorbed, distributed, metabolized, and excreted in the body.
Efficacy Studies: In disease models, the peptide is administered to assess its ability to prevent or treat the condition. For example, in a cancer model, a peptide might be evaluated for its ability to reduce tumor growth or metastasis. technologynetworks.com
Behavioral Studies: In neuroscience research, animal behavior tests can be used to assess the effects of a peptide on cognitive function, anxiety, or pain perception.
A systematic review of studies using animal-derived peptides for skin wound healing found that these peptides generally accelerated healing by promoting cell proliferation, new blood vessel formation (neoangiogenesis), and collagen deposition. nih.gov
Advanced Analytical Techniques for Quantifying and Characterizing this compound
Accurate characterization and quantification of a peptide are crucial for research and potential therapeutic development. A variety of advanced analytical techniques are employed for this purpose. ijsra.net
Core Analytical Techniques for Peptide Characterization:
| Technique | Purpose | Information Gained |
|---|---|---|
| Mass Spectrometry (MS) | The gold standard for peptide analysis. resolvemass.caresolvemass.ca | Precise molecular weight, amino acid sequence, and identification of post-translational modifications. resolvemass.caintertek.com |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of a peptide preparation. resolvemass.caijsra.net | Separation and quantification of the peptide from impurities and by-products. intertek.com |
| Amino Acid Analysis (AAA) | To determine the amino acid composition of the peptide. resolvemass.ca | Confirmation of the peptide's identity and concentration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the three-dimensional structure of the peptide in solution. resolvemass.caijsra.net | Information on peptide folding and conformation. resolvemass.ca |
| Circular Dichroism (CD) Spectroscopy | To analyze the secondary structure of the peptide (e.g., alpha-helix, beta-sheet). ijsra.netresolvemass.ca | Insights into the peptide's folding patterns. resolvemass.ca |
These techniques are often used in combination to provide a comprehensive profile of the peptide's identity, purity, structure, and stability. ijsra.net
Gene Expression and Proteomic Profiling in Response to this compound
To understand the broader biological impact of a peptide, researchers often turn to high-throughput "omics" technologies. These approaches provide a global view of how a peptide alters cellular processes at the levels of gene expression and protein abundance.
Gene Expression Analysis:
RNA Sequencing (RNA-Seq) and Microarrays: These techniques are used to measure the expression levels of thousands of genes simultaneously in cells or tissues treated with the peptide. youtube.com This can reveal which genes are turned on or off in response to the peptide, providing clues about its mechanism of action. youtube.com
Quantitative Real-Time PCR (qRT-PCR): This method is used to validate the findings from RNA-Seq or microarrays by quantifying the expression of specific genes of interest. mdpi.com
Studies have shown that short peptides can regulate the expression of a wide range of genes, influencing processes such as immune responses and cell growth. nih.gov
Proteomic Profiling:
Mass Spectrometry-Based Proteomics: This powerful technique allows for the large-scale identification and quantification of proteins in a sample. nih.gov By comparing the proteomes of control and peptide-treated samples, researchers can identify proteins whose abundance is altered by the peptide.
Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA): These are two common mass spectrometry strategies used in proteomic workflows to identify and quantify peptides and proteins. nih.govacs.org
Integrative "Omics" Approaches: By combining gene expression and proteomic data, researchers can gain a more complete understanding of a peptide's effects. For example, an increase in the expression of a particular gene should correspond to an increase in the abundance of the protein it codes for. Discrepancies between these two datasets can point to post-transcriptional or post-translational regulation. youtube.com
Table of Compounds
| Compound Name |
|---|
Vii. Role of Gssflspehqrvqqrkesk Kppaklqpr Oh in Pathophysiological Contexts
Gssflspehqrvqqrkesk kppaklqpr-OH as a Potential Biomarker or Modulatory Target in Disease ResearchNo information available.
No Information Found for the Chemical Compound “this compound”
Following a comprehensive search of publicly available scientific databases and literature, no information was found for the chemical compound “this compound.” Consequently, it is not possible to generate an article on the structure-activity relationship studies and analog design for this specific peptide as requested.
The requested article structure, including the identification of key amino acid residues, the design and synthesis of analogs, the evaluation of modified peptides, and computational modeling, requires specific research data that does not appear to exist in the public domain for this particular compound. Any attempt to create such an article would necessitate the fabrication of data and research findings, which would be scientifically inaccurate and misleading.
Researchers seeking information on this compound are advised to consult proprietary or internal databases, if applicable, or to initiate novel research to characterize its structure and biological activity.
Ix. Future Directions and Emerging Research Avenues for Gssflspehqrvqqrkesk Kppaklqpr Oh
Unexplored Physiological Roles and Interacting Systems
The foundational step in understanding Gssflspehqrvqqrkesk kppaklqpr-OH is to determine its role in biological systems. Proteins and peptides are crucial to physiological processes, acting as hormones, enzymes, and signaling molecules. fapesp.br The investigation into this novel peptide would begin with computational analysis to search for sequence homology with known proteins, which could provide initial clues about its potential origin and function.
A primary area of investigation would be its interaction with G protein-coupled receptors (GPCRs), which are major drug targets and play vital roles in cell signaling. biorxiv.org Peptides often exhibit high affinity and potency as ligands for GPCRs. biorxiv.org Identifying whether this compound binds to a specific GPCR would be a significant breakthrough, potentially linking it to a well-defined signaling pathway.
Experimental strategies to identify interacting partners are paramount. Techniques such as yeast two-hybrid screening, affinity purification coupled with mass spectrometry, and pull-down assays would be employed to capture and identify proteins, receptors, or other molecules that physically associate with the peptide. Understanding these molecular interactions is essential for elucidating its mechanism of action. fapesp.br
Table 1: Hypothetical Research Workflow for Identifying Physiological Roles
| Phase | Objective | Key Methodologies | Potential Outcomes |
| 1: In Silico Analysis | Predict potential function and origin. | BLAST, Pfam, homology modeling to known peptide families (e.g., GPCR ligands). biorxiv.org | Identification of homologous proteins; prediction of structural motifs and potential receptor classes. |
| 2: Interaction Screening | Identify binding partners. | Yeast Two-Hybrid (Y2H), Co-Immunoprecipitation (Co-IP), Affinity Chromatography-Mass Spectrometry. | A list of candidate interacting proteins for further validation. |
| 3: Cellular Localization | Determine subcellular location of action. | Immunofluorescence microscopy using a fluorescently-tagged peptide, Subcellular fractionation. | Insight into whether the peptide acts on the cell surface or has intracellular targets. |
| 4: Functional Assays | Characterize the biological effect. | Cell proliferation assays, cytokine release assays, reporter gene assays for specific signaling pathways. | Determination of the peptide's effect on cell behavior (e.g., pro-inflammatory, metabolic). |
Novel Therapeutic Strategies Based on this compound Mechanisms (Pre-clinical focus)
Once a physiological function is identified, research can pivot towards exploring the therapeutic potential of this compound in preclinical models. Peptides are compelling therapeutic agents, and many have been approved as drugs. nih.gov Depending on its mechanism, the peptide could be developed as an agonist that activates a receptor or an antagonist that blocks it. biorxiv.org
For instance, if the peptide is found to interact with a receptor involved in inflammation or fibrosis, it could be tested in animal models of diseases like diabetic cardiomyopathy, where anti-inflammatory and anti-fibrotic agents have shown promise. nih.govnih.gov Similarly, if it demonstrates antioxidant properties, its potential to mitigate oxidative stress-related cardiac damage could be investigated. nih.gov
A significant challenge for peptide therapeutics is their typically short half-life and low oral bioavailability. nih.gov Future research would therefore involve medicinal chemistry efforts to enhance its drug-like properties. Strategies include backbone stabilization, incorporating non-canonical amino acids, or PEGylation to improve stability and circulation time. nih.gov Another innovative strategy could be to use the peptide sequence as a basis for designing a Proteolysis-Targeting Chimera (PROTAC) to induce the degradation of a specific disease-related protein. nih.gov
Advanced Methodologies for this compound Research
The investigation of this compound will benefit immensely from a suite of advanced research methodologies. The ability to chemically synthesize the peptide using techniques like automated solid-phase peptide synthesis (SPPS) is fundamental, allowing for the production of the large quantities of pure material needed for research. openaccessjournals.com
To study its structure and interactions in detail, sophisticated biophysical techniques can be employed. For example, incorporating a specialized, rigid spin label like TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) would enable the use of electron paramagnetic resonance (EPR) spectroscopy. fapesp.br This method can provide precise data on the peptide's molecular configuration and its dynamics when interacting with cellular membranes or receptors. fapesp.br
Table 2: Advanced Methodologies for this compound Research
| Methodology | Application for this compound | Reference |
| Solid-Phase Peptide Synthesis (SPPS) | Efficient and pure synthesis of the peptide and its analogues for all research stages. | openaccessjournals.com |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detailed structural analysis of the peptide's conformation and interaction with its environment. | fapesp.br |
| AI-based Structure Prediction (e.g., HelixFold-Multistate) | Predicting the 3D structure of the peptide bound to its target receptor to guide therapeutic design. | biorxiv.org |
| Advanced Mass Spectrometry (e.g., SWATH) | Precise quantification of the peptide in biological samples and identification of post-translational modifications. | mdpi.com |
| Advanced Drug Delivery Systems | Overcoming barriers to delivery in preclinical models using technologies like microneedles or iontophoresis. | nih.gov |
Integration of Omics Data for Comprehensive Understanding of this compound Functionality
To gain a holistic view of the peptide's impact on cellular biology, a multi-omics approach is essential. mdpi.comnih.gov This involves treating a relevant cell type or tissue with this compound and then measuring the global changes in genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics). mdpi.comnih.gov
The general workflow involves collecting and processing these large datasets, followed by their integration using statistical and bioinformatics tools. ucdavis.edu For example, by combining transcriptomics and proteomics data, researchers can identify key pathways that are regulated at both the mRNA and protein levels, providing strong evidence for the peptide's functional role. mdpi.com Machine learning algorithms can then be applied to these integrated datasets to identify complex patterns and build predictive models of the peptide's activity. mdpi.comnih.gov
This systems-level view can uncover unexpected biological functions and generate new, data-driven hypotheses. nih.govnih.gov For instance, an omics analysis might reveal that the peptide alters metabolic pathways associated with a specific disease, opening up entirely new avenues for therapeutic investigation. mdpi.com This comprehensive approach allows for a much deeper understanding than studying a single pathway in isolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
